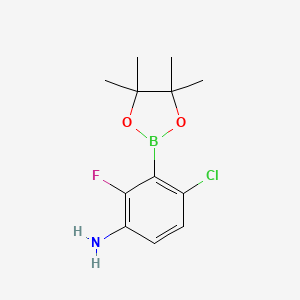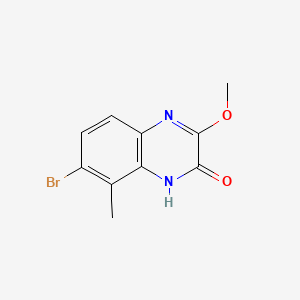
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is an organic compound with a complex structure that includes a phenylpropylidene group and a tert-butyl group attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene with 2,2-dimethyl-1-phenylpropanal under acidic conditions to form the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A related compound with similar structural features but different functional groups.
(2,2-Dimethyl-1-phenylpropylidene)carbamyl chloride: Another compound with a similar core structure but different substituents.
Uniqueness
1-(2,2-Dimethyl-1-phenylpropylidene)-3-tert-butyl-1H-indene is unique due to its combination of a phenylpropylidene group and a tert-butyl group attached to an indene backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
61578-68-5 |
|---|---|
Molekularformel |
C24H28 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-tert-butyl-3-(2,2-dimethyl-1-phenylpropylidene)indene |
InChI |
InChI=1S/C24H28/c1-23(2,3)21-16-20(18-14-10-11-15-19(18)21)22(24(4,5)6)17-12-8-7-9-13-17/h7-16H,1-6H3 |
InChI-Schlüssel |
OULVVSFFHISXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)

![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)


![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)




![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)

